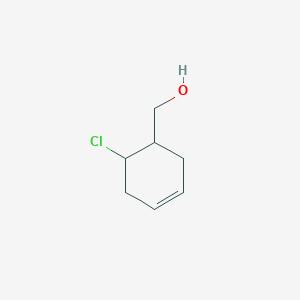
(6-Chlorocyclohex-3-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chlorocyclohex-3-en-1-yl)methanol is an organic compound characterized by a cyclohexene ring substituted with a chlorine atom and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorocyclohex-3-en-1-yl)methanol typically involves the chlorination of cyclohexene followed by a hydroxymethylation reaction. One common method includes:
Chlorination: Cyclohexene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 6-chlorocyclohexene.
Hydroxymethylation: The 6-chlorocyclohexene is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chlorocyclohex-3-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (6-Chlorocyclohex-3-en-1-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.
Major Products Formed
Oxidation: (6-Chlorocyclohex-3-en-1-yl)carboxylic acid.
Reduction: (6-Chlorocyclohex-3-en-1-yl)methane.
Substitution: (6-Aminocyclohex-3-en-1-yl)methanol or (6-Thiocyclohex-3-en-1-yl)methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Chlorocyclohex-3-en-1-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: Similar structure but lacks the chlorine atom.
Cyclohexene: Similar structure but lacks the hydroxymethyl group.
Chlorocyclohexane: Similar structure but lacks the double bond and hydroxymethyl group.
Eigenschaften
CAS-Nummer |
143837-37-0 |
|---|---|
Molekularformel |
C7H11ClO |
Molekulargewicht |
146.61 g/mol |
IUPAC-Name |
(6-chlorocyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C7H11ClO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5H2 |
InChI-Schlüssel |
YKPNQAMLYLGKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC(C1CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


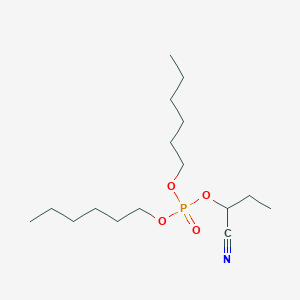
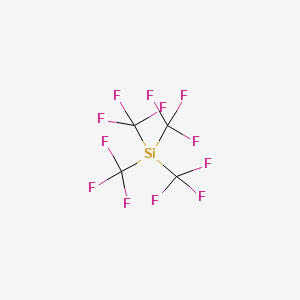

![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
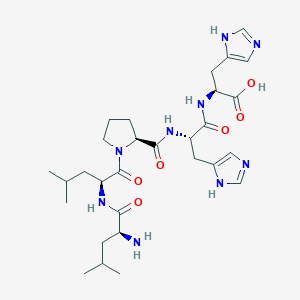
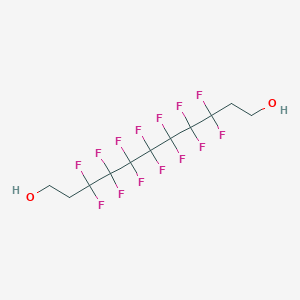
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
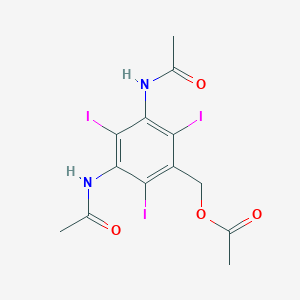
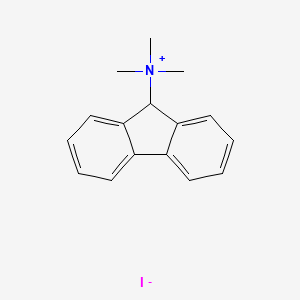
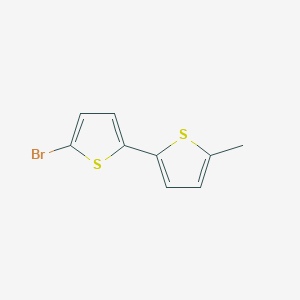
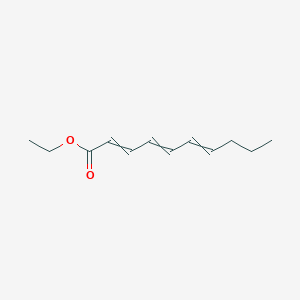
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
